molecular formula C23H26N4O B3862180 2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile

Cat. No.: B3862180
M. Wt: 374.5 g/mol
InChI Key: OOONRJPGQZXAQI-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system, an acrylonitrile group, which contains a carbon-carbon double bond and a nitrile group, and a diethylamino group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute to the compound’s aromaticity, the diethylamino group could participate in hydrogen bonding, and the acrylonitrile group would add polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole group is relatively stable due to its aromaticity, the diethylamino group could act as a base or nucleophile in reactions, and the acrylonitrile group could undergo addition reactions at the carbon-carbon double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it has desirable properties, it could be further studied and potentially developed into a useful chemical or pharmaceutical product .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-propan-2-yloxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-5-27(6-2)19-12-11-17(22(14-19)28-16(3)4)13-18(15-24)23-25-20-9-7-8-10-21(20)26-23/h7-14,16H,5-6H2,1-4H3,(H,25,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOONRJPGQZXAQI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.